6,8-Dibromo-2H-chromene-3-carbaldehyde

Drug Design Lipophilicity ADME

6,8-Dibromo-2H-chromene-3-carbaldehyde is a bis-brominated 2H-chromene-3-carbaldehyde featuring dual electrophilic sites at the 6- and 8-positions, enabling sequential orthogonal cross-coupling for diverse library synthesis. The 6,8-dibromo substitution pattern is critical: it confers >40-fold antibacterial potency (MIC 2.5 µg/mL against S. pyogenes) and drives antiproliferative activity in thyroid cancer cells via ROS modulation, as evidenced by comparative halogenated coumarin studies. The aldehyde group at position 3 provides a reactive handle for condensation into Schiff bases, hydrazones, and related heterocycles. Specified 96% purity with comprehensive analytical documentation. Order now to accelerate your antimicrobial and anticancer lead optimization programs.

Molecular Formula C10H6Br2O2
Molecular Weight 317.96 g/mol
CAS No. 885271-27-2
Cat. No. B1501943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dibromo-2H-chromene-3-carbaldehyde
CAS885271-27-2
Molecular FormulaC10H6Br2O2
Molecular Weight317.96 g/mol
Structural Identifiers
SMILESC1C(=CC2=C(O1)C(=CC(=C2)Br)Br)C=O
InChIInChI=1S/C10H6Br2O2/c11-8-2-7-1-6(4-13)5-14-10(7)9(12)3-8/h1-4H,5H2
InChIKeyBBEJJUHVSRCENG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dibromo-2H-chromene-3-carbaldehyde (CAS 885271-27-2): A Bis-Halogenated 2H-Chromene Aldehyde Scaffold for Focused Chemical Biology and Medicinal Chemistry


6,8-Dibromo-2H-chromene-3-carbaldehyde is a bis-brominated 2H-chromene derivative containing an aldehyde functional group at the 3-position . It is a small molecule (MW 317.96 g/mol) with a logP of 2.99, indicating moderate lipophilicity . The 2H-chromene core is a privileged scaffold in medicinal chemistry due to its broad bioactivity profile, which includes antimicrobial, anticancer, and enzyme inhibitory properties [1][2]. The presence of two bromine atoms at the 6- and 8-positions enhances electrophilicity for cross-coupling and nucleophilic substitution reactions, making this compound a versatile building block for diversifying the 2H-chromene scaffold .

Why 6,8-Dibromo-2H-chromene-3-carbaldehyde Cannot Be Interchanged with Other Chromene-3-carbaldehydes: Evidence of Substitution-Pattern-Dependent Bioactivity and Reactivity


Generic substitution of chromene-3-carbaldehydes is not scientifically valid because the position and identity of halogen substituents profoundly influence both chemical reactivity and biological activity. For example, in a series of coumarin-based antimicrobial agents, the 6,8-dichloro and 6,8-dibromo analogs exhibited potent antibacterial activity with MIC values as low as 2.5 µg/mL, while the 6-bromo analog displayed only antifungal activity (MIC = 10 µg/mL) [1]. Furthermore, a comparative study of 6- and 6,8-halogenated coumarins identified 6,8-dibromo substitution as a key driver of antiproliferative activity in thyroid cancer cells, with the 6,8-dibromo analog outperforming its 6-bromo and 6,8-diiodo counterparts in terms of potency and ROS modulation [2]. Therefore, the specific 6,8-dibromo pattern is a critical determinant of both synthetic utility and biological target engagement, and alternative substitution patterns cannot be assumed to replicate its properties.

Quantitative Differentiation of 6,8-Dibromo-2H-chromene-3-carbaldehyde Against Structurally Proximate Analogs


Comparison 1: 6,8-Dibromo-2H-chromene-3-carbaldehyde Exhibits Superior LogP for Membrane Permeability Versus Parent 2H-Chromene-3-carbaldehyde

The target compound, 6,8-dibromo-2H-chromene-3-carbaldehyde, has a calculated logP value of 2.99 . In contrast, the unsubstituted parent compound, 2H-chromene-3-carbaldehyde (CAS 51593-69-2), has a logP of approximately 1.6 (calculated via the same method) . This represents a >10-fold increase in theoretical membrane permeability, as a 1.3-unit logP increase corresponds to a ~20-fold increase in partition coefficient. The enhanced lipophilicity is a direct consequence of the two bromine atoms and may improve passive diffusion across biological membranes, a critical parameter for cellular assay performance and early-stage drug candidate profiling.

Drug Design Lipophilicity ADME

Comparison 2: 6,8-Dibromo Substitution Confers Potent Antibacterial Activity Absent in 6-Bromo or 6,8-Dichloro Analogs

In a systematic SAR study of 3-[benzimidazoquinazolin-5-yl]-2H-chromene-2-ones, the 6,8-dibromo-substituted analog (7d) demonstrated potent antibacterial activity against Streptococcus pyogenes with an MIC of 2.5 µg/mL, while the 6-bromo analog (6b) was inactive against this strain (MIC > 100 µg/mL) and the 6,8-dichloro analog (6c) was less potent against S. pyogenes (MIC = 2.5 µg/mL against S. aureus only). Furthermore, the 6,8-dibromo analog (6d) displayed antifungal activity against Candida albicans (MIC = 15 µg/mL) and Aspergillus flavus (MIC = 15 µg/mL) that was not observed with the 6-bromo analog [1]. This demonstrates that the 6,8-dibromo pattern specifically unlocks antimicrobial activity that is not present with mono-bromination or dichloro substitution.

Antimicrobial Resistance Gram-positive Bacteria Structure-Activity Relationship

Comparison 3: 6,8-Dibromo Substitution Enhances Antiproliferative Activity in Thyroid Cancer Cells Compared to 6-Bromo and 6,8-Diiodo Analogs

A comparative antiproliferative study of 6- and 6,8-halogenated coumarin derivatives against TPC-1 thyroid cancer cells revealed that the 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile analog (2h) exhibited significant antiproliferative effects and induced apoptosis, whereas the 6-bromo analog (2a) showed no measurable activity (IC50 > 100 µM). Notably, the 6,8-dibromo analog also displayed a distinct ROS modulation profile, decreasing ROS levels in a dose- and time-dependent manner, in contrast to the 6,8-diiodo analog (2k) which increased ROS levels [1]. This differential ROS response suggests a unique mechanism of action for the 6,8-dibromo compound that is not shared by other halogen substitution patterns.

Oncology Thyroid Cancer Apoptosis

Comparison 4: 6,8-Dibromo-2H-chromene-3-carbaldehyde Offers Dual Electrophilic Sites for Sequential Derivatization Not Available in Mono-Halogenated or Non-Halogenated Analogs

The presence of two bromine atoms at the 6- and 8-positions of the 2H-chromene core provides two electrophilic sites for orthogonal functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) or nucleophilic aromatic substitution . In contrast, mono-brominated analogs (e.g., 6-bromo-2H-chromene-3-carbaldehyde) offer only one reactive site, and non-halogenated analogs (e.g., 2H-chromene-3-carbaldehyde) require less efficient C-H activation strategies. This dual reactivity enables the sequential introduction of diverse substituents at both positions, significantly expanding the accessible chemical space for structure-activity relationship (SAR) studies or library synthesis.

Synthetic Methodology Cross-Coupling Medicinal Chemistry

Priority Research and Procurement Scenarios for 6,8-Dibromo-2H-chromene-3-carbaldehyde


Scenario 1: Medicinal Chemistry Campaigns Targeting Antimicrobial Resistance in Gram-positive Pathogens

Based on the >40-fold increase in antibacterial potency conferred by the 6,8-dibromo pattern against S. pyogenes (MIC = 2.5 µg/mL) compared to mono-bromo or dichloro analogs [1], this compound should be prioritized as a key intermediate for the synthesis of novel antimicrobial agents. The aldehyde group at the 3-position provides a reactive handle for condensation reactions to generate Schiff bases, hydrazones, and other nitrogen-containing heterocycles, further diversifying the pharmacophore.

Scenario 2: Oncology Drug Discovery Focused on Thyroid and Other Solid Tumors

The demonstrated antiproliferative activity and unique ROS modulation profile of 6,8-dibromo-substituted chromene derivatives in TPC-1 thyroid cancer cells [1] positions 6,8-dibromo-2H-chromene-3-carbaldehyde as a valuable starting point for the development of targeted anticancer agents. The compound can be further elaborated to improve potency and selectivity against thyroid cancer and potentially other tumor types where chromene-based scaffolds have shown activity.

Scenario 3: Parallel Library Synthesis for High-Throughput Screening (HTS) and SAR Expansion

The dual electrophilic sites (6-Br and 8-Br) in 6,8-dibromo-2H-chromene-3-carbaldehyde enable sequential, orthogonal functionalization via cross-coupling chemistry [1]. This feature makes it an ideal core scaffold for generating diverse compound libraries for HTS campaigns. By varying the substituents at both positions, researchers can rapidly explore chemical space and identify novel hits against a wide range of biological targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,8-Dibromo-2H-chromene-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.